Neoantimycin - 22862-63-1

Neoantimycin

Catalog Number: EVT-329998
CAS Number: 22862-63-1
Molecular Formula: C36H46N2O12
Molecular Weight: 698.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neoantimycin belongs to a family of natural products called Antimycins. These compounds are known for their unique structures and significant biological activities, particularly as antifungal agents. [, , , , ] Neoantimycins, specifically, are characterized by a 15-membered tetralactone ring, distinguishing them from other Antimycins. [, ] They are produced by various Streptomyces bacteria species. [, , , , , , , ] Neoantimycins have garnered substantial interest in scientific research due to their promising anticancer potential. [, , , , , , , , ] Notably, they have been identified as effective regulators of oncogenic proteins GRP78/BiP and K-Ras. [, , ]

Future Directions
  • Optimization of Existing Analogs: Further research should focus on optimizing the potency, selectivity, and pharmacological properties of existing Neoantimycin analogs for potential clinical development. [, ]
  • Development of Novel Synthetic Routes: Exploring new synthetic strategies for producing Neoantimycins and their analogs can improve overall yield and enable the generation of structurally diverse compounds for broader biological evaluation. []

Antimycins

Compound Description: Antimycins are a family of antifungal metabolites produced by Streptomyces bacteria []. They are characterized by a nine-membered dilactone core structure.

Isoneoantimycin

Compound Description: Isoneoantimycin is a minor metabolite isolated from Streptomyces fradiae IFO12773 (ISP 5063) during neoantimycin fermentation []. It is unique among the antimycin family for lacking the macrolide core structure.

Unantimycin B

Compound Description: Unantimycin B is a neoantimycin analog discovered in Streptomyces conglobatus extracts [, ]. It exhibits selective anticancer activities and differs from typical neoantimycins by incorporating 3-hydroxybenzoate instead of 3-formamidosalicylate as the starter unit in its biosynthesis [].

Unantimycins C-E

Compound Description: Unantimycins C-E, alongside Unantimycin B, represent a group of newly discovered neoantimycin analogs isolated from Streptomyces conglobatus []. Like Unantimycin B, these analogs incorporate 3-hydroxybenzoate instead of the typical 3-formamidosalicylate []. These compounds exhibit promising anticancer activity with reduced toxicity profiles compared to traditional antimycin-type compounds [].

Relevance: Unantimycins C-E are structurally similar to neoantimycin, sharing the 15-membered ring depsipeptide core []. The key difference lies in the substitution of 3-formamidosalicylate with 3-hydroxybenzoate, which significantly alters their pharmacological profile, leading to selective anticancer properties and reduced toxicity compared to other antimycin-type compounds [].

Zhaoshumycins A and B

Compound Description: Zhaoshumycins A and B are unique antimycin-type depsipeptides isolated from the marine-derived Streptomyces sp. ITBB-ZKa6 []. Their structures consist of two neoantimycin monomers linked to a 1,4-disubstituted benzene ring via an imino group [].

Relevance: Zhaoshumycins A and B are structurally distinct from neoantimycin as they are essentially dimers of neoantimycin monomers []. This dimeric structure makes them unique among the antimycin family. Despite their structural complexity, they exhibit weak cytotoxicity against MCF7 human breast cancer cells, suggesting a distinct structure-activity relationship compared to neoantimycin [].

Prunustatin A

Compound Description: Prunustatin A is a novel inhibitor of GRP78 expression isolated from Streptomyces violaceoniger 4521-SVS3 [, ]. Structurally, it is classified as an oxidized type of the neoantimycin family [].

Relevance: Prunustatin A shares a structural resemblance with neoantimycin, belonging to the same family of compounds []. This makes it a valuable candidate for further investigation into the structure-activity relationships and mechanisms of action within the neoantimycin family, particularly in the context of GRP78 regulation.

Neoantimycin H

Compound Description: Neoantimycin H is a known neoantimycin analog characterized by a C1-keto group []. It exhibits potent cytotoxicity against various cancer cell lines, including drug-resistant colon and gastric cancer cells, with low toxicity towards noncancerous cells [].

Relevance: Neoantimycin H is closely related to neoantimycin, differing primarily in the oxidation state at the C1 position. The C1-keto group in Neoantimycin H significantly contributes to its potent antiproliferative activity, highlighting the importance of this structural feature for its biological activity [].

Neoantimycin I

Compound Description: Neoantimycin I is a newly discovered neoantimycin derivative identified through targeted in-frame deletion of the reductase gene (natE) in the neoantimycin biosynthetic pathway []. This compound displays significant cytotoxicity against a panel of cancer cell lines, exceeding the potency of the chemotherapy drug cisplatin [].

Relevance: Neoantimycin I is closely related to neoantimycin, likely serving as a precursor in the biosynthetic pathway []. The accumulation of neoantimycin I upon disruption of the natE gene suggests that the reductase encoded by natE plays a crucial role in converting neoantimycin I into other neoantimycin derivatives, ultimately influencing their biological activity [].

Respirantin

Compound Description: Respirantin is a natural product structurally related to the antimycin family, which includes neoantimycins. It shares the N-formyl amino-salicylamide pharmacophore found in neoantimycins [].

Relevance: Respirantin's structural similarity to neoantimycin, particularly the shared N-formyl amino-salicylamide pharmacophore, makes it relevant for understanding the structure-activity relationships within this family of compounds [].

Benzoxazolone

Compound Description: Benzoxazolone is a synthetic compound containing the N-formyl amino-salicylamide pharmacophore, a key structural feature also present in neoantimycins [].

Relevance: While not a naturally occurring analog, the presence of the N-formyl amino-salicylamide pharmacophore in benzoxazolone provides insights into the structure-activity relationships of neoantimycin and its related compounds [].

Source and Classification

Neoantimycin is primarily sourced from the fermentation processes of Streptomyces bacteria, particularly Streptomyces fradiae and Streptomyces antibioticus. It belongs to the class of depsipeptides, which are characterized by the presence of both ester and amide linkages in their structure. The compound exhibits a distinctive ring-expanded structure compared to traditional antimycins, featuring a 15-membered tetraester ring that contributes to its biological activity.

Synthesis Analysis

The synthesis of neoantimycin has been a subject of interest due to its complex structure. The first total synthesis was reported in 2015, utilizing intramolecular transesterification techniques to construct the 15-membered tetralactone core. The synthetic route commenced with L-valine as a starting material, which underwent a series of reactions involving nitrosation and cyclization to form the desired compound. Key parameters in this synthesis included:

  • Starting Material: L-valine
  • Key Reactions: Intramolecular transesterification, cyclization
  • Final Product: Neoantimycin with specific stereochemical configurations verified through spectroscopic analysis .
Molecular Structure Analysis

The molecular structure of neoantimycin is characterized by its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The empirical formula is C36H46N2O12C_{36}H_{46}N_2O_{12}, indicating a substantial molecular weight that contributes to its unique properties. The 15-membered ring structure consists of multiple functional groups that enhance its biological activity. Key features include:

  • Tetraester Linkages: These contribute to the compound's solubility and interaction with biological targets.
  • Stereochemistry: The stereochemical configuration plays a crucial role in determining the compound's efficacy against various biological targets .
Chemical Reactions Analysis

Neoantimycin participates in several chemical reactions that are crucial for its biological activity. Notably, it exhibits interactions with oncogenic proteins such as GRP78/BiP and K-Ras, which are implicated in cancer cell proliferation. The mechanisms involve:

  • Binding Interactions: Neoantimycin binds to specific sites on these proteins, inhibiting their function.
  • Cytotoxic Activity: It has demonstrated mild cytotoxic effects against various cancer cell lines (e.g., MCF-7, SF-268) while showing limited antifungal activity against Candida albicans at high concentrations .
Mechanism of Action

The mechanism of action of neoantimycin involves its ability to disrupt critical cellular processes by targeting specific proteins associated with cancer progression. The compound acts primarily as an inhibitor of protein folding and maturation processes mediated by GRP78/BiP, leading to apoptosis in cancer cells. Key points include:

  • Target Proteins: GRP78/BiP and K-Ras
  • Biological Impact: Induction of apoptosis in cancer cells through inhibition of oncogenic signaling pathways.
  • Research Findings: Studies indicate that neoantimycin's structural features are pivotal for its binding affinity and subsequent biological effects .
Physical and Chemical Properties Analysis

Neoantimycin exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 746.83 g/mol
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate; limited solubility in water.
  • Stability: Stability under physiological conditions varies; further studies are needed to determine long-term stability profiles.
  • Spectroscopic Data: Characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .
Applications

Neoantimycin has garnered attention for its potential applications in various scientific fields:

  • Cancer Research: Its ability to inhibit oncogenic proteins makes it a candidate for further development as an anticancer agent.
  • Antibiotic Development: While primarily studied for its anticancer properties, neoantimycin's antifungal activities may also lead to new therapeutic avenues against resistant fungal strains.
  • Biochemical Studies: Used as a tool compound in biochemical assays to study protein interactions and cellular responses related to stress responses mediated by GRP78/BiP .
Introduction to Neoantimycins

Historical Discovery and Taxonomic Origins in Streptomyces spp.

The neoantimycin lineage was first identified in the 1960s upon isolation from Streptomyces orinoci (originally classified as Streptoverticillium orinoci) sourced from South American soil samples [1]. Initial characterization efforts identified the foundational neoantimycin scaffold but did not extensively explore bioactivity. Renewed interest emerged in 2013 when Li and colleagues isolated neoantimycins D, E, and F from Streptomyces conglobatus, revealing their structural nuances through advanced mass spectrometry and nuclear magnetic resonance techniques. This work established the chemical diversity within this compound family, particularly variations in alkyl side chains at positions C4 and C9 [9].

Significant pharmacological characterization followed in 2014, when Salim and collaborators demonstrated that neoantimycins A, F, G, and H act as potent inhibitors of oncogenic K-Ras plasma membrane localization, exhibiting half-maximal inhibitory concentrations (IC₅₀) of 3–10 nM. Concurrently, these compounds showed potent cytotoxicity against colon cancer cell lines (SW620 and SW620 Ad300) with IC₅₀ values of 0.04–0.61 μM [1]. Subsequent discoveries expanded the structural repertoire:

Table 1: Key Neoantimycin Analogs and Producing Organisms

CompoundProducing StrainDiscovery YearNotable Features
Neoantimycins D,E,FStreptoverticillium orinoci2013First systematic isolation [9]
Neoantimycin FStreptomyces conglobatus2018NSCLC apoptosis induction [1]
Unantimycin AStreptomyces sp. RK88-13552016γ-butyrolactone variant [7]
Unantimycins B-EStreptomyces conglobatus20203-hydroxybenzoate moiety [8]

Genome mining of Streptomyces conglobatus in 2018 identified the biosynthetic gene cluster responsible for neoantimycin production, revealing a hybrid nonribosomal peptide synthetase/polyketide synthase assembly pathway. This genetic framework enabled targeted engineering of Streptomyces chassis strains for analog overproduction, accelerating structural diversification studies [2] [8].

Structural Classification Within the Antimycin Family

Neoantimycins belong to the antimycin-type depsipeptide superfamily, characterized by a macrolactone ring tethered to a substituted benzoate unit. Their classification centers on three defining structural elements:

The Depsipeptide Core

The 15-membered macrocyclic ring incorporates four ester bonds (tetralactone) and one amide bond, forming a pentadepsipeptide architecture. Biosynthesis initiates with 3-formamidosalicylate (3-FAS) or its biosynthetic variant 3-hydroxybenzoate (3-HBA), extended by L-threonine, three α-keto acid derivatives, and malonic acid building blocks. The ring assembly occurs via a multimodular enzymatic complex combining nonribosomal peptide synthetase and polyketide synthase activities (NRPS-PKS) [2] [8].

Variable Alkyl Substituents

Structural diversification arises primarily through modifications at two positions:

  • C4 alkyl chain: Methyl, ethyl, isopropyl, or sec-butyl groups
  • C9 alkyl chain: Typically isovaleryl or 2-methylbutyryl derivativesThese variations significantly influence bioactivity profiles. For example, neoantimycin F (C4: sec-butyl; C9: isovaleryl) exhibits enhanced anticancer activity compared to neoantimycin A (C4: methyl; C9: isovaleryl) in non-small cell lung cancer models [1] [9].

The Aromatic Pharmacophore

While classical antimycins incorporate 3-formamidosalicylate (3-FAS), neoantimycin variants exhibit strategic modifications:

Table 2: Aromatic Moieties in Neoantimycin Analogs

Aromatic UnitRepresentative CompoundsBiological Significance
3-Formamidosalicylate (3-FAS)Neoantimycins A, F, HK-Ras inhibition [1]
3-Hydroxybenzoate (3-HBA)Unantimycins B-EReduced mitochondrial toxicity [8]
2-Hydroxy-3-formylaminobenzoic acidOpantimycin AAntimalarial activity [7]

Notably, unantimycins (3-HBA-containing analogs) retain anticancer efficacy while potentially circumventing the mitochondrial toxicity associated with 3-FAS binding to cytochrome bc₁ complex [8].

Figure: Core Structure of Neoantimycins Highlighting Variable Regions

[3-FAS/3-HBA]-CO-NH-(Thr)-[O-C(=O)-CH(R1)]-[O-C(=O)-CH(R2)]-[O-C(=O)-CH2]-O- (15-membered ring)  

R1 = C4 alkyl; R2 = C9 alkyl

Significance in Natural Product Drug Discovery

Neoantimycins have emerged as valuable molecular scaffolds in oncology-focused drug discovery due to three compelling pharmacological attributes:

Novel Targeting of Oncogenic Drivers

The 3-FAS moiety in neoantimycins enables high-affinity binding to oncogenic K-Ras (half-maximal inhibitory concentrations = 3–10 nM), disrupting its membrane localization and downstream signaling. This molecular targeting is clinically significant given the historical "undruggability" of Ras mutations prevalent in pancreatic, lung, and colorectal cancers [1]. Complementary studies demonstrate inhibition of glucose-regulated protein 78 (GRP78/BiP), an endoplasmic reticulum chaperone implicated in chemotherapy resistance. Downregulation of GRP78 by prunustatin A (a neoantimycin congener) sensitizes malignant cells to conventional therapies [9].

Apoptosis Induction Through Mitochondrial Pathways

In non-small cell lung cancer (NSCLC) models, neoantimycin F exerts multimodal pro-apoptotic effects:

  • Reactive oxygen species surge: 2.5–3.8-fold increase in intracellular ROS
  • DNA damage: γ-H2AX phosphorylation and 8-OHdG formation
  • Mitochondrial membrane permeabilization: 60–75% loss of ΔΨm
  • Caspase cascade activation: 4.3–5.1-fold increase in caspase-3/9 activity
  • Bcl-2 family modulation: Downregulation of Bcl-2, Bcl-xL, and Mcl-1 with concomitant Bax upregulation [1]

These coordinated effects culminate in robust apoptotic cell death across NSCLC cell lines (PC9, H1299) with half-maximal growth inhibitory concentrations of 0.03–1 μM.

Selective Cytotoxicity Profiles

Structurally advanced analogs like unantimycins B-E exhibit cancer cell selectivity absent in many conventional chemotherapeutics. When tested against normal cell lines (16HBE bronchial epithelium, HaCaT keratinocytes), unantimycins maintained half-maximal inhibitory concentrations >31.9 μM while exerting potent effects (IC₅₀ = 1.6–8.2 μM) in lung (PC9), colon (SW620), and melanoma (A375) carcinoma models. This differential cytotoxicity represents a 4–20-fold therapeutic window relative to cisplatin [8].

Properties

CAS Number

22862-63-1

Product Name

Neoantimycin

IUPAC Name

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide

Molecular Formula

C36H46N2O12

Molecular Weight

698.8 g/mol

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1

InChI Key

JIJATTFJYJZEBT-VFVHXOKRSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Synonyms

neoantimycin

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Isomeric SMILES

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.